molecular formula C22H20N2O3 B11169298 N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide

Cat. No.: B11169298
M. Wt: 360.4 g/mol
InChI Key: HRFQSRWIQMUYIR-UHFFFAOYSA-N
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Description

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE is a complex organic compound with a unique structure that includes both amide and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-aminophenol with acetic anhydride to form N-methylacetamido-4-aminophenol. This intermediate is then reacted with 2-phenoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under specific reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of N-[4-(N-METHYLAMINO)PHENYL]-2-PHENOXYBENZAMINE.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-(4-(N-METHYLACETAMIDO)PHENYL)UREIDO)BENZOATE
  • 1-(4-(N-METHYLACETAMIDO)PHENYL)-3-(4-METHYL-2-NITROPHENYL)UREA
  • N-{4-[2-(4-Aminophenyl)ethenyl]phenyl}-N,N-dimethylamine

Uniqueness

N-[4-(N-METHYLACETAMIDO)PHENYL]-2-PHENOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-phenoxybenzamide

InChI

InChI=1S/C22H20N2O3/c1-16(25)24(2)18-14-12-17(13-15-18)23-22(26)20-10-6-7-11-21(20)27-19-8-4-3-5-9-19/h3-15H,1-2H3,(H,23,26)

InChI Key

HRFQSRWIQMUYIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

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